molecular formula C19H20ClNO3S B2913543 1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide CAS No. 1171966-07-6

1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide

Cat. No. B2913543
CAS RN: 1171966-07-6
M. Wt: 377.88
InChI Key: YLUYMRDVLSSXKW-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1997 by researchers at Eli Lilly and Company.

Scientific Research Applications

Novel Macrocyclic Aromatic Ether Sulfone Synthesis

Researchers have explored the synthesis of a novel macrocyclic arylene ether sulfone, utilizing derivatives related to the chemical structure of interest. This process involves pseudo high dilution techniques, aiming to create materials with potential applications in polymer science and engineering. The macrocyclic compound exhibits unique properties due to its aromatic ether sulfone structure, which could have implications for developing advanced materials with specific functionalities (Rodewald & Ritter, 1997).

COX-2 Inhibition for Anti-inflammatory Applications

The compound has been investigated for its role as a selective cyclooxygenase-2 (COX-2) inhibitor. Research into cyclopentenones containing a 4-(methylsulfonyl)phenyl group has demonstrated significant selectivity for COX-2, offering a foundation for developing potential anti-inflammatory agents with reduced side effects. This research underscores the compound's pharmacological relevance, particularly in designing drugs to manage pain and inflammation with minimized gastrointestinal impacts (Black et al., 1999).

Structural Studies of Anticonvulsant Enaminones

Structural analysis has been conducted on anticonvulsant enaminones, including compounds structurally similar to the chemical of interest. These studies provide insights into the hydrogen bonding patterns and molecular conformations that could inform the design of new anticonvulsant medications. Understanding the structural aspects of these compounds is crucial for optimizing their therapeutic efficacy and stability (Kubicki, Bassyouni, & Codding, 2000).

Docking Studies and Crystal Structure Analysis

Docking studies and crystal structure analyses of tetrazole derivatives related to the compound have been performed to understand their interactions with biological targets, such as the cyclooxygenase-2 enzyme. These studies are fundamental in drug development, providing a basis for the rational design of COX-2 inhibitors with potential therapeutic applications in pain and inflammation management (Al-Hourani et al., 2015).

properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-methylsulfonylphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S/c1-25(23,24)17-10-8-16(9-11-17)21-18(22)19(12-2-3-13-19)14-4-6-15(20)7-5-14/h4-11H,2-3,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUYMRDVLSSXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)cyclopentanecarboxamide

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